2-Bromo-1-(furan-2-yl)propan-1-one
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Overview
Description
2-Bromo-1-(furan-2-yl)propan-1-one is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to the first carbon of a propanone chain, which is further connected to a furan ring at the second carbon
Mechanism of Action
Target of Action
It’s known that its derivative, (s)-1-(furan-2-yl)propan-1-ol, can be used in the production of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Mode of Action
The resulting rearrangement of the electrons expels the bromine as a bromide ion .
Biochemical Pathways
Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is involved in the synthesis of pyranone, which is used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .
Pharmacokinetics
Its derivative, (s)-1-(furan-2-yl)propan-1-ol, was synthesized using the lactobacillus paracasei bd101 biocatalyst, with >99% conversion, >99% enantiomeric excess (ee), and 96% yield under optimized conditions . This suggests that the compound may have good bioavailability.
Result of Action
Its derivative, (s)-1-(furan-2-yl)propan-1-ol, is used in the production of various pharmaceuticals, indicating that it may have significant biological effects .
Action Environment
The synthesis of its derivative, (s)-1-(furan-2-yl)propan-1-ol, was carried out using a biocatalyst obtained from a grain-based fermented beverage, suggesting that the compound may be stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(furan-2-yl)propan-1-one typically involves the bromination of 1-(furan-2-yl)propan-1-one. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions in carbon tetrachloride (CCl4) . This reaction selectively brominates the methyl group adjacent to the carbonyl, yielding the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned bromination process to ensure high yield and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(furan-2-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) in methanol can be used for substitution reactions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol is commonly used for reducing the carbonyl group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidizing the furan ring.
Major Products
Nucleophilic Substitution: Substituted furanyl propanones.
Reduction: 2-Bromo-1-(furan-2-yl)propan-1-ol.
Oxidation: Various oxidized furan derivatives.
Scientific Research Applications
2-Bromo-1-(furan-2-yl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, including potential anticancer and antimicrobial agents.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(2-fluorophenyl)propan-1-one: Similar structure but with a fluorophenyl group instead of a furan ring.
2-Bromo-1-(naphthalen-2-yl)ethanone: Features a naphthalene ring instead of a furan ring.
Uniqueness
2-Bromo-1-(furan-2-yl)propan-1-one is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other brominated ketones. The furan ring’s aromaticity and electron-rich nature make it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Properties
IUPAC Name |
2-bromo-1-(furan-2-yl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2/c1-5(8)7(9)6-3-2-4-10-6/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZJJJKGSBIXNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CO1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536651 |
Source
|
Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4208-46-2 |
Source
|
Record name | 2-Bromo-1-(furan-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40536651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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